

Spectroscopic Profile of 2-Hydroxyethylhydrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxyethylhydrazine

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This technical guide provides an in-depth overview of the spectroscopic properties of **2-Hydroxyethylhydrazine** (CAS No. 109-84-2), a versatile bifunctional molecule with applications as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-Hydroxyethylhydrazine**. The following tables summarize the reported ¹H and ¹³C NMR spectral data.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
~3.865	broad s	4H	-NH ₂ , -NH, -OH	DMSO-d ₆
3.430	t	2H	-CH ₂ OH	DMSO-d ₆
2.624	t	2H	-CH ₂ NH	DMSO-d ₆

Table 1: ^1H NMR Spectral Data for **2-Hydroxyethylhydrazine**. Data sourced from ResearchGate.[\[2\]](#)

^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment	Solvent
62.2	-CH ₂ OH	Not Specified
55.5	-CH ₂ NNH ₂	Not Specified

Table 2: ^{13}C NMR Spectral Data for **2-Hydroxyethylhydrazine**. Data sourced from PubChem.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **2-Hydroxyethylhydrazine**. The key absorption bands are summarized below.

Wavenumber (cm ⁻¹)	Assignment
3350-3250	O-H, N-H stretching
2950-2850	C-H stretching
1600-1450	N-H bending
1100-1000	C-O stretching

Table 3: Key IR Absorption Bands for **2-Hydroxyethylhydrazine**. Data interpreted from spectra available on PubChem and ChemicalBook.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **2-Hydroxyethylhydrazine**.

m/z	Relative Intensity	Assignment
76	~20%	[M] ⁺ (Molecular Ion)
45	~100%	[C ₂ H ₅ O] ⁺
31	~80%	[CH ₂ OH] ⁺
30	~70%	[CH ₄ N] ⁺

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for **2-Hydroxyethylhydrazine**. Data sourced from the NIST WebBook.[\[5\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

- Sample Preparation: A small amount of **2-Hydroxyethylhydrazine** is dissolved in a deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Instrument: A 360 MHz or higher field NMR spectrometer.
 - Experiment: A standard one-pulse sequence is used.
 - Data Acquisition: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Instrument: A 100 MHz or higher field NMR spectrometer.
 - Experiment: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom.

- Data Acquisition: A larger number of scans is typically required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy (FTIR)

- Sample Preparation: As **2-Hydroxyethylhydrazine** is a liquid, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
- Data Acquisition:
 - Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
 - Measurement Mode: Transmission or ATR.
 - Procedure: A background spectrum of the empty salt plates or the clean ATR crystal is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

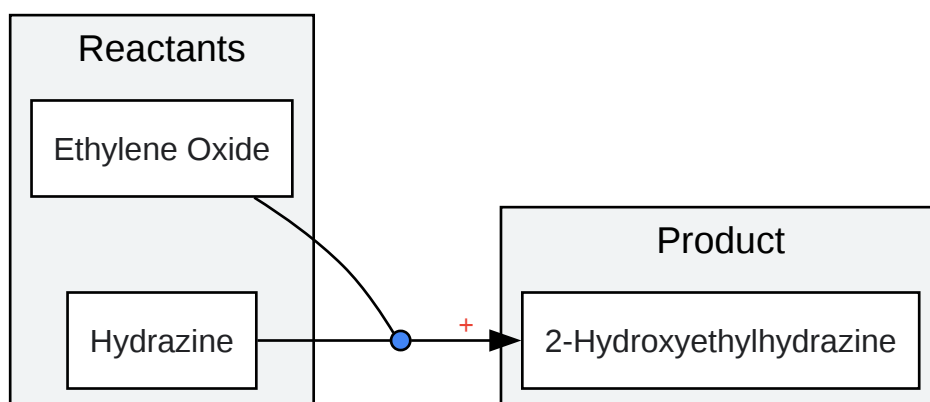
Due to its polarity and potential for thermal degradation, direct analysis of **2-Hydroxyethylhydrazine** by GC-MS can be challenging. A common approach involves chemical derivatization to improve its volatility and thermal stability.^[6]

- Derivatization: **2-Hydroxyethylhydrazine** is reacted with a derivatizing agent, such as benzaldehyde, to form a more stable and volatile derivative.^[6]
- Sample Injection: A small volume of the derivatized sample solution is injected into the gas chromatograph.
- Gas Chromatography (GC):
 - Column: A suitable capillary column (e.g., HP-5MS) is used to separate the components of the sample.

- Oven Program: The oven temperature is programmed to ramp up to ensure good separation of the analyte from other components.
- Mass Spectrometry (MS):
 - Ionization: Electron Ionization (EI) is typically used.
 - Detection: The mass spectrometer scans a range of mass-to-charge ratios to detect the molecular ion and fragment ions of the derivatized analyte.

Synthesis Pathway

2-Hydroxyethylhydrazine is commonly synthesized via the nucleophilic ring-opening of ethylene oxide with hydrazine. This reaction is typically carried out in an aqueous solution.



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Caption: Synthesis of **2-Hydroxyethylhydrazine** from ethylene oxide and hydrazine.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxyethylhydrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031387#spectroscopic-data-of-2-hydroxyethylhydrazine-nmr-ir-ms]

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